4-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid
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Overview
Description
4-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C10H8F3NO3. This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a nicotinic acid core. It is a derivative of nicotinic acid, which is known for its biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid typically involves multiple steps, including acylation, cyclization, and hydrolysis. One common method involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials. The process includes acylation, followed by cyclization and hydrolysis to yield the final product .
Industrial Production Methods: For industrial production, the method is optimized for high yield and purity. The raw materials used are relatively inexpensive and easily obtainable. The process is designed to be simple and convenient, with easy separation and purification of products at each step .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. This modulation can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)nicotinic acid: This compound shares the trifluoromethyl group but lacks the cyclopropoxy group.
2-(Trifluoromethyl)nicotinic acid: Similar in structure but with the trifluoromethyl group at a different position.
4-Cyclopropoxy-nicotinic acid: Similar but without the trifluoromethyl group.
Uniqueness: 4-Cyclopropoxy-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(9(15)16)6(3-4-14-8)17-5-1-2-5/h3-5H,1-2H2,(H,15,16) |
InChI Key |
DSZJXZMAAQAURE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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